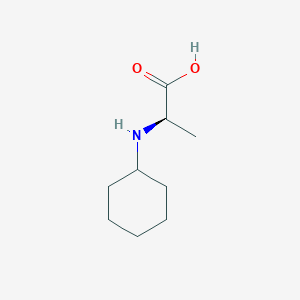

(R)-2-(Cyclohexylamino)propanoic acid

Description

(R)-2-(Cyclohexylamino)propanoic acid, also known as (R)-2-amino-3-cyclohexylpropanoic acid (IUPAC name), is a chiral amino acid derivative featuring a cyclohexyl substituent on the β-carbon of the propanoic acid backbone. Its molecular formula is C₉H₁₇NO₂, with an average molecular weight of 171.24 g/mol . The compound’s stereochemistry (R-configuration) is critical to its biological interactions, as enantiomeric forms often exhibit distinct pharmacological profiles.

The cyclohexyl group confers moderate lipophilicity, enhancing membrane permeability compared to aromatic analogs. This structural feature also impacts metabolic stability, as saturated cyclic systems are less prone to oxidative degradation than aromatic rings .

Properties

Molecular Formula |

C9H17NO2 |

|---|---|

Molecular Weight |

171.24 g/mol |

IUPAC Name |

(2R)-2-(cyclohexylamino)propanoic acid |

InChI |

InChI=1S/C9H17NO2/c1-7(9(11)12)10-8-5-3-2-4-6-8/h7-8,10H,2-6H2,1H3,(H,11,12)/t7-/m1/s1 |

InChI Key |

BVAUMRCGVHUWOZ-SSDOTTSWSA-N |

Isomeric SMILES |

C[C@H](C(=O)O)NC1CCCCC1 |

Canonical SMILES |

CC(C(=O)O)NC1CCCCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Cyclohexylamino)propanoic acid typically involves the reaction of cyclohexylamine with a suitable precursor, such as a protected form of alanine. One common method is the reductive amination of pyruvic acid with cyclohexylamine, followed by deprotection and purification steps. The reaction conditions often include the use of reducing agents like sodium cyanoborohydride and solvents such as methanol or ethanol.

Industrial Production Methods

Industrial production of ®-2-(Cyclohexylamino)propanoic acid may involve more scalable processes, such as continuous flow synthesis or biocatalytic methods. These approaches aim to enhance yield, purity, and cost-effectiveness. For example, immobilized enzymes or microbial fermentation could be employed to achieve efficient and selective synthesis.

Chemical Reactions Analysis

Types of Reactions

®-2-(Cyclohexylamino)propanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or oximes.

Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Reagents like acyl chlorides or anhydrides in the presence of base catalysts.

Major Products Formed

Oxidation: Formation of imines or oximes.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of amides or esters.

Scientific Research Applications

®-2-(Cyclohexylamino)propanoic acid has several scientific research applications:

Chemistry: Used as a chiral building block in asymmetric synthesis and as a ligand in catalysis.

Biology: Studied for its potential role in enzyme inhibition and protein modification.

Medicine: Investigated for its potential therapeutic effects, including as an intermediate in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-(Cyclohexylamino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexyl group can enhance binding affinity and selectivity, while the chiral center can influence the stereochemistry of the interaction. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key structural analogs differ in substituents at the β-position, influencing solubility, molecular weight, and bioactivity.

Key Observations :

- Halogenated Derivatives (e.g., CW3) : The 4-iodophenyl group in CW3 increases molecular weight by ~78% compared to the cyclohexyl analog. This enhances van der Waals interactions in target binding, contributing to anticancer activity .

- Aromatic vs. Cyclohexyl derivatives balance lipophilicity and metabolic stability .

Biological Activity

(R)-2-(Cyclohexylamino)propanoic acid, also known as cyclohexylalanine, is an amino acid derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C11H19NO2

- CAS Number : 13569774

The compound features a cyclohexyl group attached to the amino acid backbone, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The compound's ability to modulate these targets can lead to diverse physiological effects.

- Receptor Interaction : It has been suggested that this compound may act as a modulator of neurotransmitter receptors, particularly in the central nervous system. This modulation can influence neurotransmission and potentially impact mood and cognitive functions.

- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit certain enzymes involved in metabolic pathways, which could have therapeutic implications in metabolic disorders.

Pharmacological Studies

Recent pharmacological studies have explored the potential applications of this compound in various therapeutic areas:

- Neuropharmacology : Research has indicated potential anxiolytic and antidepressant effects due to its interaction with GABA receptors. In animal models, administration of the compound resulted in decreased anxiety-like behaviors, suggesting its role as a GABAergic modulator.

- Antitumor Activity : Some studies have investigated the compound's anticancer properties. In vitro assays demonstrated that this compound can inhibit the proliferation of certain cancer cell lines by inducing apoptosis .

Study 1: Neuropharmacological Effects

A study conducted on rodent models assessed the anxiolytic effects of this compound. The results indicated a significant reduction in anxiety-like behaviors when compared to control groups, supporting its potential use as an anxiolytic agent .

| Treatment Group | Anxiety Score (Mean ± SEM) |

|---|---|

| Control | 20.5 ± 1.5 |

| Low Dose | 15.3 ± 1.2 |

| High Dose | 10.7 ± 0.9 |

Study 2: Antitumor Activity

In vitro studies on human cancer cell lines revealed that this compound inhibited cell growth by inducing apoptosis through the activation of caspase pathways. The following table summarizes the findings:

| Cell Line | IC50 (µM) | Apoptosis Rate (%) |

|---|---|---|

| A549 (Lung Cancer) | 25 | 40 |

| MCF-7 (Breast Cancer) | 30 | 35 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.